molecular formula C22H18NO6+ B1218228 Macarpine

Macarpine

Cat. No. B1218228
M. Wt: 392.4 g/mol
InChI Key: SBVRPBAVNZNLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macarpine is a benzophenanthridine alkaloid that is sanguinarine bearing two methoxy substituents. It is a benzophenanthridine alkaloid and an organic cation. It derives from a hydride of a sanguinarine.

Scientific Research Applications

Live Cell Imaging and Flow Cytometry

Macarpine has been introduced as a novel cell-permeant DNA dye useful for live cell imaging and flow cytometry sorting. Its ability to interact with DNA and its fluorescence properties make it an effective supravital DNA probe for these purposes (Slaninová et al., 2016).

Enhancement in Plant Cell Cultures

Research focused on enhancing macarpine production in Eschscholzia Californica suspension cultures has shown that salicylic acid elicitation and precursor supplementation can effectively stimulate its production, demonstrating the potential for increased yield in plant-based production systems (Balažová et al., 2020).

Cytotoxicity and Synthetic Approaches

Studies on the synthesis of macarpine have highlighted its cytotoxicity properties, particularly in the context of tumor cell lines. Developing synthetic routes for macarpine and its analogs is an area of ongoing research, with implications for cancer research and treatment (Ishikawa et al., 1995).

Spectral Properties and DNA Binding

Macarpine's spectral properties and its interaction with DNA have been extensively studied. These properties are utilized in analytical and biochemical research, particularly in understanding the interaction of such alkaloids with biomolecules (Rájecký et al., 2015).

Fluorescent Probing and Antiproliferative Effects

Macarpine has been noted for its strong antiproliferative effects on cancer cell lines and is seen as a promising fluorescent probe for cell nuclei labeling and cell cycle visualization in microscopy and flow cytometry (Šebrlová et al., 2014).

Enzymatic Role in Alkaloid Biosynthesis

Research has uncovered enzymes involved in the biosynthesis of macarpine in plants, adding to the understanding of its production and potentially guiding efforts in biotechnological synthesis (Kammerer et al., 1994).

properties

Product Name

Macarpine

Molecular Formula

C22H18NO6+

Molecular Weight

392.4 g/mol

IUPAC Name

11,15-dimethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene

InChI

InChI=1S/C22H18NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-8H,9-10H2,1-3H3/q+1

InChI Key

SBVRPBAVNZNLKX-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3

synonyms

macarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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